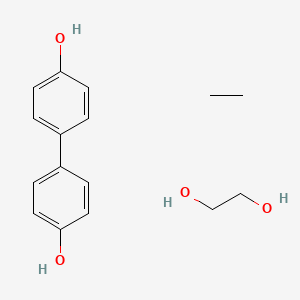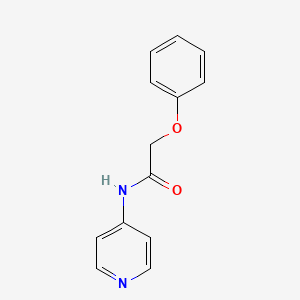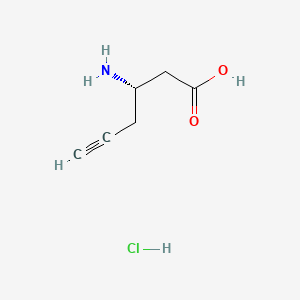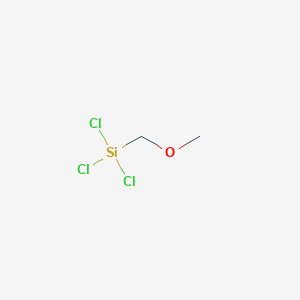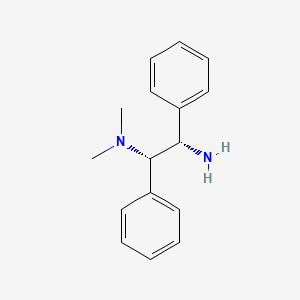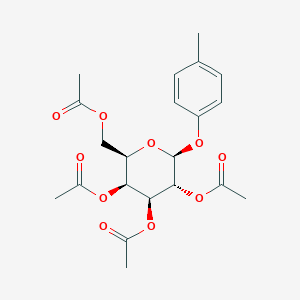
2,4-Dimethylphenylmagnesium bromide
Descripción general
Descripción
2,4-Dimethylphenylmagnesium bromide is a Grignard reagent . It is commonly used in organic synthesis . The molecular formula of this compound is (CH3)2C6H3MgBr .
Molecular Structure Analysis
The molecular weight of this compound is 209.37 g/mol . The linear formula of this compound is (CH3)2C6H3MgBr .Physical and Chemical Properties Analysis
This compound is a highly flammable liquid and vapor . It has a density of 0.946 g/mL at 25 °C . It should be stored in a well-ventilated place and kept tightly closed .Aplicaciones Científicas De Investigación
Application in Organic Synthesis and Cross-Coupling Reactions
2,4-Dimethylphenylmagnesium bromide is utilized in various organic synthesis processes. For example, it reacts with triisopropyl borate to produce 3,5-dimethylphenylboronic acid and bis(3,5-dimethylphenyl)borinic acid, which can then be used in Suzuki cross-coupling reactions. This demonstrates its role in facilitating the synthesis of complex organic molecules (Winkle & Schaab, 2001).
Role in the Synthesis of Pharmaceuticals and Heterocycles
This compound plays a crucial role in the synthesis of pharmaceuticals and heterocycles. For instance, it is involved in the synthesis of 1-methyl-9-(2,6-dimethylphenyl)acridine, a compound of interest in medicinal chemistry, through a reaction with 2-(trifluoromethyl)aniline. This showcases its utility in the formation of structurally diverse and biologically significant compounds (Zhang et al., 2013).
Contribution to Stereoselective Synthesis
The compound is also significant in stereoselective synthesis, as seen in its addition to chiral 1-acylpyridinium salts, leading to C-2 silylated dihydro-4-pyridones. This application is vital for creating chiral building blocks, which are essential in the development of stereochemically complex pharmaceuticals and natural products (Comins et al., 2002).
Utilization in Chemical Structure Research
In chemical structure research, this compound contributes to the understanding of conformational structures and reaction specificities. For example, its reaction with different conformers of 2,4-dimethyl-1,3-dioxane aids in elucidating the structural directivity in acetal ring opening reactions (Atavin et al., 1969).
Involvement in Nanoparticle Synthesis and Biomedical Research
Lastly, this compound finds application in the field of nanoparticle synthesis and biomedical research. For instance, its analogs are used in the synthesis of superparamagnetic iron oxide nanoparticles (SPIONs), which have significant biomedical applications, including drug delivery and magnetic resonance imaging (MRI) (Mahmoudi et al., 2009).
Safety and Hazards
Mecanismo De Acción
Target of Action
2,4-Dimethylphenylmagnesium bromide is an organic magnesium compound . It is a Grignard reagent , which are a class of organometallic compounds commonly used in organic chemistry for carbon-carbon bond formation . The primary targets of this compound are typically electrophilic carbon atoms in organic molecules .
Mode of Action
The mode of action of this compound involves a nucleophilic attack on the electrophilic carbon atom of the target molecule . This results in the formation of a new carbon-carbon bond, leading to the generation of a new organic compound .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on the specific reaction and the target molecule. It is widely used in the synthesis of various organic compounds, including aromatic alcohols, ketones, aldehydes, and acids .
Result of Action
The result of the action of this compound is the formation of a new organic compound through the creation of a new carbon-carbon bond . The exact molecular and cellular effects would depend on the specific reaction and the compounds involved.
Action Environment
This compound is sensitive to air and moisture . It can react violently with water, producing flammable methane gas . Therefore, it should be handled in a controlled environment, typically under an inert atmosphere in a laboratory setting . It should be stored at low temperatures (2-8°C) and away from sources of ignition .
Análisis Bioquímico
Biochemical Properties
2,4-Dimethylphenylmagnesium bromide plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The compound’s reactivity is primarily due to the presence of the magnesium atom, which acts as a nucleophile. This nucleophilic behavior allows this compound to react with carbonyl compounds, forming alcohols and other derivatives. The interactions with biomolecules are typically characterized by the formation of covalent bonds, which are essential for the synthesis of various biochemical compounds .
Cellular Effects
The effects of this compound on cellular processes are significant, particularly in the context of cell signaling pathways and gene expression. The compound can influence cellular metabolism by altering the activity of key enzymes involved in metabolic pathways. For instance, this compound can modulate the activity of enzymes involved in the synthesis of fatty acids and other essential biomolecules. Additionally, the compound’s reactivity with cellular proteins can lead to changes in gene expression, impacting various cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with target biomolecules. The magnesium atom in the compound acts as a nucleophile, attacking electrophilic centers in target molecules. This interaction can result in the activation or inhibition of enzymes, depending on the nature of the target molecule. For example, this compound can inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable when stored under appropriate conditions, such as in a dry, inert atmosphere. Exposure to moisture or air can lead to the degradation of this compound, resulting in a loss of reactivity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it is used to modulate biochemical pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. These toxic effects are primarily due to the compound’s reactivity with cellular proteins and enzymes, leading to the formation of harmful complexes .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the synthesis of complex organic molecules. The compound interacts with enzymes such as ketoreductases and aldolases, facilitating the formation of carbon-carbon bonds. These interactions can influence metabolic flux and alter the levels of key metabolites. For example, this compound can enhance the synthesis of fatty acids by promoting the activity of enzymes involved in the fatty acid biosynthesis pathway .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cellular membranes, facilitating its distribution within different cellular compartments. Additionally, binding proteins can help stabilize this compound, preventing its degradation and ensuring its availability for biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects. These targeting signals ensure that this compound reaches its intended site of action, enhancing its efficacy in modulating biochemical pathways .
Propiedades
IUPAC Name |
magnesium;1,3-dimethylbenzene-6-ide;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.BrH.Mg/c1-7-4-3-5-8(2)6-7;;/h3-4,6H,1-2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHZRUUXJPXJNP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[C-]C=C1)C.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545608 | |
| Record name | Magnesium bromide 2,4-dimethylbenzen-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34589-46-3 | |
| Record name | Magnesium bromide 2,4-dimethylbenzen-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


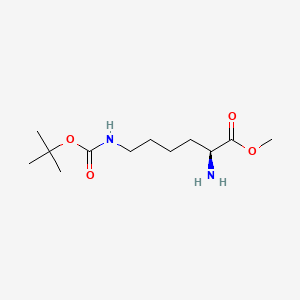
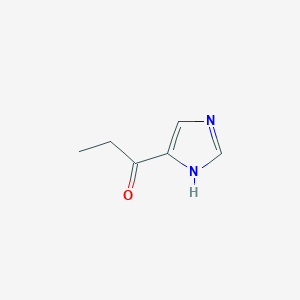
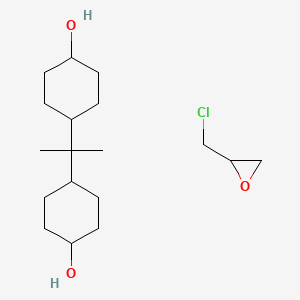
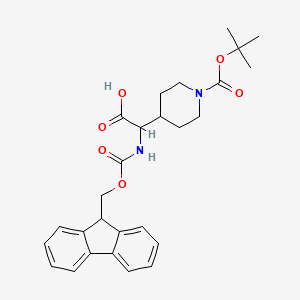
![2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline](/img/structure/B3068194.png)
![(2R,4AR,6S,7R,8S,8aR)-2-phenyl-6-(p-tolylthio)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diyl dibenzoate](/img/structure/B3068202.png)
